Cas no 96546-77-9 (1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-)

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- structure
96546-77-9 structure
Productnaam:1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-
CAS-nummer:96546-77-9
MF:C15H12BrNO2S
MW:350.230281829834
MDL:MFCD20486680
CID:751397

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-
    • 5-​Bromo-​1-​[(4-​methylphenyl)​sulfonyl]​-1H-​indole
    • 5-bromo-1-(p-toluenesulfonyl)-1H-indole
    • N-tosyl-5-bromoindole
    • 5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole (ACI)
    • 5-Bromo-1-(4-methylphenylsulfonyl)indole
    • 5-Bromo-1-p-toluenesulfonyl-1H-indole
    • 5-Bromo-1-tosyl-1H-indole
    • 5-Bromo-1-tosylindole
    • 5-Bromo-N-tosylindole
    • MDL: MFCD20486680
    • Inchi: 1S/C15H12BrNO2S/c1-11-2-5-14(6-3-11)20(18,19)17-9-8-12-10-13(16)4-7-15(12)17/h2-10H,1H3
    • InChI-sleutel: CMQRWXUQAKCCAK-UHFFFAOYSA-N
    • LACHT: O=S(N1C2C(=CC(=CC=2)Br)C=C1)(C1C=CC(C)=CC=1)=O

Berekende eigenschappen

  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 20
  • Aantal draaibare bindingen: 2

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
abcr
AB516789-10 g
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole
96546-77-9
10g
€457.00 2023-04-17
abcr
AB516789-10g
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole; .
96546-77-9
10g
€447.00 2025-02-13
Aaron
AR005UKA-5g
1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-
96546-77-9 95%
5g
$292.00 2025-02-13
Aaron
AR005UKA-1g
1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-
96546-77-9 97%
1g
$57.00 2025-04-02
Chemenu
CM266069-5g
5-Bromo-1-tosyl-1H-indole
96546-77-9 95%+
5g
$*** 2023-05-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1265123-1g
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole
96546-77-9 97%
1g
¥547.00 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1265123-5g
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole
96546-77-9 97%
5g
¥2055.00 2024-04-23
Ambeed
A314402-5g
5-Bromo-1-tosyl-1H-indole
96546-77-9 97%
5g
$190.0 2024-04-16
abcr
AB516789-25g
5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole; .
96546-77-9
25g
€827.50 2025-02-13
Aaron
AR005UKA-250mg
1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-
96546-77-9 97%
250mg
$22.00 2025-04-02

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 1 h, rt
1.2 Solvents: Dimethylformamide ;  2 h, 0 °C
Referentie
Discovery of novel indoleaminopyrimidine NIK inhibitors based on molecular docking-based support vector regression (SVR) model
Ye, Qing; Li, Qiu; Gao, Anhui; Ying, Huazhou; Cheng, Gang; et al, Chemical Physics Letters, 2019, 718, 38-45

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Acetonitrile ;  10 min, 0 °C
1.2 0 °C → rt; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referentie
Optimization, Structure-Activity Relationship, and Mode of Action of Nortopsentin Analogues Containing Thiazole and Oxazole Moieties
Guo, Jincheng; Hao, Yanan; Ji, Xiaofei; Wang, Ziwen ; Liu, Yuxiu; et al, Journal of Agricultural and Food Chemistry, 2019, 67(36), 10018-10031

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ,  Water ;  4 h, rt
Referentie
Palladium Catalyzed Cyclizations of Oxime Esters with 1,2-Disubstituted Alkenes: Synthesis of Dihydropyrroles
Race, Nicholas J.; Bower, John F., Organic Letters, 2013, 15(17), 4616-4619

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  2 min, cooled; 12 min, cooled
1.2 20 h, rt
Referentie
Room-Temperature Gold-Catalysed Arylation of Heteroarenes: Complementarity to Palladium Catalysis
Cresswell, Alexander J.; Lloyd-Jones, Guy C., Chemistry - A European Journal, 2016, 22(36), 12641-12645

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.2 Solvents: Dimethylformamide ;  0 °C; 30 min, 0 °C
Referentie
Preparation of 5-cyanoindole
, China, , ,

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  45 min, rt
1.2 Reagents: Water ;  rt
Referentie
Enantioselective Organo-SOMO Cascade Cycloadditions: A Rapid Approach to Molecular Complexity from Simple Aldehydes and Olefins
Jui, Nathan T.; Lee, Esther C. Y.; MacMillan, David W. C., Journal of the American Chemical Society, 2010, 132(29), 10015-10017

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  rt; 3 h, rt
Referentie
Towards the syntheses of N-H and N-alkylated derivatives of meridianins
Simon, Gaelle; Couthon-Gourves, Helene; Haelters, Jean-Pierre; Corbel, Bernard; Kervarec, Nelly; et al, Journal of Heterocyclic Chemistry, 2007, 44(4), 793-801

Synthetic Routes 8

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ,  Water ;  15 min, rt
1.2 Solvents: Toluene ;  0 °C; 2 h, rt
Referentie
Marine-natural-products for biocides development: first discovery of meridianin alkaloids as antiviral and anti-phytopathogenic-fungus agents
Dong, Ji; Huang, Shi-sheng; Hao, Ya-nan; Wang, Zi-wen; Liu, Yu-xiu; et al, Pest Management Science, 2020, 76(10), 3369-3376

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  1 h, 0 °C
1.2 Solvents: Dimethylformamide ;  4.5 h, rt
1.3 Reagents: Water Solvents: Water
Referentie
Alkynyl alcohols as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of inflammation and inflammatory disorders
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  30 min, 0 °C
1.2 0 °C; 1 h, rt
Referentie
Preparation of pyrazolo[3,4-c]quinoline compounds as phosphatidylinositol 3 kinase inhibitors for therapeutic applications
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 - 5 °C
1.2 Solvents: Dimethylformamide ;  0 - 5 °C; rt; 1 h, rt
Referentie
Preparation of 4-(indol-3-yl)-2-aminopyrimidine compound as IDH1/R132H inhibitor
, China, , ,

Synthetic Routes 12

Reactievoorwaarden
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  1 h, rt; rt → 0 °C
1.2 3 h, 0 °C
Referentie
Pim kinase inhibitory and antiproliferative activity of a novel series of meridianin C derivatives
More, Kunal N.; Jang, Hyo Weon; Hong, Victor S.; Lee, Jinho, Bioorganic & Medicinal Chemistry Letters, 2014, 24(11), 2424-2428

Synthetic Routes 13

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Toluene ,  Water ;  rt; overnight, rt
Referentie
Copper-catalyzed formation of carbon-heteroatom and carbon-carbon bonds
, World Intellectual Property Organization, , ,

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Raw materials

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Preparation Products

1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]- Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:96546-77-9)1H-Indole, 5-bromo-1-[(4-methylphenyl)sulfonyl]-
A1194553
Zuiverheid:99%
Hoeveelheid:5g
Prijs ($):171.0